ラセミ体7-ヒドロキシプロプラノロール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

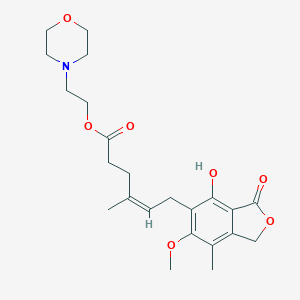

The synthesis of 7-Hydroxy Propranolol involves the hydroxylation of Propranolol at the 7-position of the naphthalene ring. A study focused on the synthesis and activity evaluation of ring-hydroxylated propranolols identified 7-Hydroxy Propranolol among other isomers, highlighting the importance of the hydroxyl group's position on biological activity. Synthesis typically involves the alkylation of methoxy-1-naphthols followed by reaction with isopropylamine, showcasing a tailored approach to generate specific hydroxylated isomers (Oatis, Russell, Knapp, & Walle, 1981).

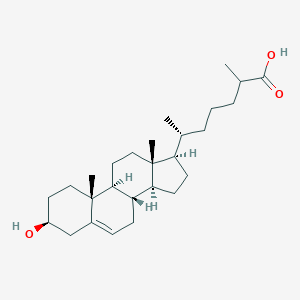

Molecular Structure Analysis

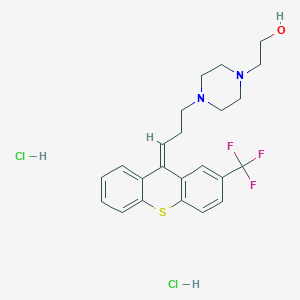

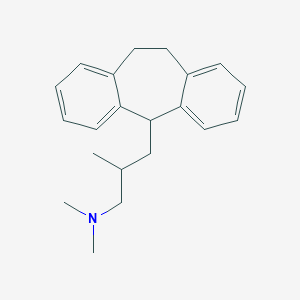

7-Hydroxy Propranolol's molecular structure is characterized by the presence of a hydroxyl group at the 7th position of the naphthalene ring structure inherent to Propranolol. This structural modification significantly influences its pharmacokinetic and pharmacodynamic properties. The hydroxyl group can affect the molecule's polarity, solubility, and its interactions with biological targets, such as beta-adrenergic receptors.

Chemical Reactions and Properties

Chemical reactions involving 7-Hydroxy Propranolol primarily include its formation through the metabolic hydroxylation of Propranolol and its further metabolism in the body. Studies have shown that the position of the hydroxyl group strongly influences the compound's beta-blocking and vasodilating potency, demonstrating the significance of specific hydroxylated positions for biological activity (Oatis et al., 1981).

Physical Properties Analysis

The physical properties of 7-Hydroxy Propranolol, such as solubility, melting point, and partition coefficient, are crucial for its bioavailability and distribution. While specific data on these properties are limited in the available literature, it is known that the hydroxylation of Propranolol increases its polarity, potentially altering its solubility and distribution coefficients, impacting its pharmacological profile.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 7-Hydroxy Propranolol are influenced by the addition of the hydroxyl group. This modification may affect the compound's susceptibility to further metabolic transformations and its interaction with enzymes and receptors. The stereochemistry of the hydroxyl group also plays a vital role in its biological activity and metabolism, with studies demonstrating species differences and stereospecific hydroxylation patterns (Walle, Oatis, Walle, & Knapp, 1982).

科学的研究の応用

1. キラリティシフト分析における薬物代謝 “ラセミ体7-ヒドロキシプロプラノロール”は、薬物代謝におけるキラリティシフトの研究に使用されます。 具体的には、2D-LC/MS/MSを用いて、ヒト尿におけるプロプラノロールとそのヒドロキシ代謝物の代謝におけるキラリティシフトを定量的に調査するために使用されます . これは、キラルな生物活性化合物のエナンチオマーが、薬物動態的挙動と薬理学的活性においてしばしば差異を示すことを理解するのに役立ちます .

エナンチオ選択的代謝の調査

この化合物は、プロプラノロールのエナンチオ選択的代謝の調査のために、個々の®‐および(S)‐エナンチオマーの排泄率を監視するために使用されます . これは、キラルな生物活性化合物のエナンチオマーが、薬物動態的挙動と薬理学的活性においてしばしば差異を示すため、非常に重要です .

β-アドレナリン受容体のアンタゴニスト

“ラセミ体7-ヒドロキシプロプラノロール”は、プロプラノロールの環状ヒドロキシル化異性体であり、代謝物であり、β-アドレナリン受容体のアンタゴニストとして作用します . プロプラノロールに対して0.95の効力を有します .

血管拡張作用

この化合物は、強力な血管拡張作用も示します . プロプラノロールに対して0.20の効力を有します , これは高血圧などの状態の治療に役立つ可能性があります。

循環器研究

β-アドレナリン受容体アンタゴニストおよび血管拡張剤としての特性を考えると、“ラセミ体7-ヒドロキシプロプラノロール”は循環器研究で使用されます . これは、狭心症、高血圧、心筋梗塞、不整脈などの状態を研究するために使用できます<a aria-label="2: 5. 循環器研究 β-アドレナリン受容

作用機序

Target of Action

The primary target of rac 7-Hydroxy Propranolol, a ring-hydroxylated isomer and metabolite of propranolol, is the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Mode of Action

rac 7-Hydroxy Propranolol acts as an antagonist at β-adrenergic receptors . It binds to these receptors, blocking the binding of adrenaline and noradrenaline, which are natural ligands of these receptors . This blockage results in a decrease in heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. By blocking the β-adrenergic receptors, it inhibits the downstream effects of adrenaline and noradrenaline, such as the activation of adenylate cyclase and the increase in cyclic AMP levels in cells . This leads to a decrease in heart rate and blood pressure .

Pharmacokinetics

It is known that propranolol, the parent drug, is well absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver (primarily by cyp2d6), and excreted in urine . The hydroxylation of propranolol to form rac 7-Hydroxy Propranolol is likely to be a part of its metabolic pathway .

Result of Action

The molecular effect of rac 7-Hydroxy Propranolol is the antagonism of β-adrenergic receptors, leading to a decrease in the intracellular levels of cyclic AMP . This results in a decrease in heart rate and blood pressure . On a cellular level, it may also demonstrate potent vasodilator activity .

Action Environment

The action, efficacy, and stability of rac 7-Hydroxy Propranolol can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual (specifically, polymorphisms in the CYP2D6 gene) can influence the metabolism of propranolol and, consequently, the formation and action of rac 7-Hydroxy Propranolol .

将来の方向性

特性

IUPAC Name |

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVISZICVBECEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433884 |

Source

|

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81907-81-5 |

Source

|

| Record name | 7-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)